N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazide functional group, which is known for its versatility in chemical reactions and potential biological activities.
Preparation Methods
The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product.
Chemical Reactions Analysis
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored in various studies.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide: This compound shares a similar structure but may have different substituents on the phenyl ring, leading to variations in its chemical and biological properties.
Hydrazones: These compounds have a similar hydrazide functional group and can undergo similar chemical reactions, but their biological activities may differ based on their specific structures.
Schiff bases: These compounds also contain a C=N bond and can exhibit similar reactivity, but their applications and mechanisms of action may vary depending on their substituents.
Properties
Molecular Formula |
C19H20ClN3O4 |
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Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H20ClN3O4/c1-12(2)15-6-4-13(3)8-18(15)27-11-19(24)22-21-10-14-5-7-16(20)17(9-14)23(25)26/h4-10,12H,11H2,1-3H3,(H,22,24)/b21-10+ |
InChI Key |
URPDRVYZIFZICC-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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